molecular formula C19H17FN4O3 B2428972 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea CAS No. 1206992-48-4

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea

Cat. No.: B2428972
CAS No.: 1206992-48-4
M. Wt: 368.368
InChI Key: YFDLNKJDSFTWAJ-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydropyrazinone core, and a fluorophenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the dihydropyrazinone core through cyclization reactions. Subsequent steps involve the introduction of the ethoxyphenyl and fluorophenyl groups via substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-fluorophenyl)urea
  • 1-(4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-chlorophenyl)urea
  • 1-(4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-bromophenyl)urea

Uniqueness

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both ethoxy and fluorophenyl groups enhances its versatility in various applications, distinguishing it from similar compounds .

Properties

IUPAC Name

1-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-27-16-8-6-15(7-9-16)24-11-10-21-17(18(24)25)23-19(26)22-14-5-3-4-13(20)12-14/h3-12H,2H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDLNKJDSFTWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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